molecular formula C9H7ClFN B1439826 6-Fluoroquinoline hydrochloride CAS No. 311346-64-2

6-Fluoroquinoline hydrochloride

Cat. No.: B1439826
CAS No.: 311346-64-2
M. Wt: 183.61 g/mol
InChI Key: JTXVLKSKNXUTDD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoroquinoline hydrochloride typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluoride ion. For example, 6-fluoroquinoline can be synthesized from 6-chloroquinoline by treating it with a fluoride source such as potassium fluoride in the presence of a suitable solvent .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include steps such as halogenation, cyclization, and purification to obtain the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-Fluoroquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

6-Fluoroquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential antimicrobial and antiviral properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the treatment of bacterial infections.

    Industry: It is used in the production of dyes, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 6-fluoroquinoline hydrochloride involves its interaction with bacterial DNA gyrase and topoisomerase IV enzymes. By binding to these enzymes, the compound inhibits DNA synthesis and replication, leading to the death of bacterial cells. This specific mechanism makes it effective against a wide range of bacterial pathogens .

Comparison with Similar Compounds

Similar Compounds

  • Norfloxacin
  • Ciprofloxacin
  • Ofloxacin
  • Moxifloxacin

Uniqueness

6-Fluoroquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to other fluoroquinolones, it may exhibit different levels of potency, spectrum of activity, and pharmacokinetic properties .

Properties

IUPAC Name

6-fluoroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXVLKSKNXUTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682488
Record name 6-Fluoroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

311346-64-2
Record name 6-Fluoroquinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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